3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid

Description

Chemical Identity and Basic Properties

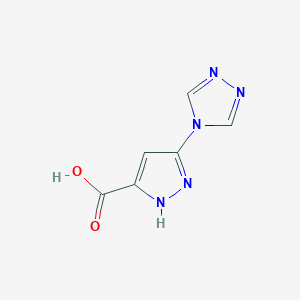

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid represents a sophisticated heterocyclic compound that combines two distinct nitrogen-rich ring systems within a single molecular framework. The compound is officially registered in chemical databases with the PubChem Compound Identifier 28307688, establishing its recognized status within the scientific community. This identification system ensures consistent referencing across research publications and chemical databases worldwide.

The molecular identity of this compound is further confirmed through its systematic International Union of Pure and Applied Chemistry name: 3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid. This nomenclature precisely describes the structural arrangement, indicating the triazole ring attachment at the 3-position of the pyrazole core, with a carboxylic acid functional group positioned at the 5-position of the pyrazole ring. The compound has been documented in chemical databases since 2009, with the most recent structural modifications recorded in 2025, demonstrating ongoing research interest.

Molecular Structure and Composition

The molecular composition of this compound is defined by the molecular formula C₆H₅N₅O₂, which reveals the presence of six carbon atoms, five hydrogen atoms, five nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 179.14 grams per mole, making it a relatively compact molecule despite containing multiple heterocyclic rings.

Table 1: Molecular Properties of this compound

The Simplified Molecular Input Line Entry System notation for this compound is C1=C(NN=C1N2C=NN=C2)C(=O)O, which provides a linear representation of the molecular structure. This notation reveals the connectivity pattern between the triazole and pyrazole rings, as well as the positioning of the carboxylic acid functional group. The structural complexity arises from the fusion of two five-membered heterocyclic rings, each contributing distinct electronic and steric properties to the overall molecular framework.

Chemical Classification and Related Compounds

Within the broader context of heterocyclic chemistry, this compound belongs to the class of triazole-pyrazole hybrid compounds, which have gained considerable attention in medicinal chemistry and materials science. The synthesis methodologies for such hybrid compounds have evolved significantly, with recent developments focusing on copper-catalyzed azide-alkyne cycloaddition reactions and related transformations.

Research has demonstrated that triazole-pyrazole hybrids can be synthesized through various approaches, including the use of triazenylpyrazoles as intermediates. These synthetic strategies have enabled the preparation of libraries containing over fifty different triazole-pyrazole hybrid structures, showcasing the versatility of this chemical class. The methodology allows for facile nitrogen-functionalization of pyrazole rings before attachment of triazole units, providing access to diverse structural variations.

Related compounds in this chemical family include substituted derivatives such as 4-Chloro-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid and 5-Methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid, which demonstrate the structural diversity achievable through systematic substitution patterns. These related structures provide insight into structure-activity relationships and guide synthetic design strategies for developing new compounds with tailored properties.

Historical Development and Research Context

The development of triazole-pyrazole hybrid compounds has roots in the broader evolution of heterocyclic chemistry, with pyrazole derivatives being recognized as pharmacologically important scaffolds possessing diverse biological activities. The systematic exploration of pyrazole derivatives has led to numerous synthetic methodologies, including cyclocondensation reactions of hydrazine derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions.

The specific triazole-pyrazole hybrid architecture represented by this compound has emerged from efforts to combine the beneficial properties of both heterocyclic systems. Research has shown that triazole rings are particularly noteworthy for their enhanced bioactivity, while pyrazole rings contribute to chemical reactivity and biological profiles. The integration of these two ring systems creates opportunities for developing compounds with unique properties that exceed those of the individual components.

Contemporary research approaches have focused on developing efficient synthetic routes that enable systematic exploration of structure-activity relationships within this compound class. The establishment of one-pot synthesis strategies has rendered the isolation of potentially hazardous azide intermediates obsolete, improving both safety and efficiency in compound preparation. Additionally, the compatibility of synthetic methods with solid-phase synthesis has been demonstrated, expanding the potential for high-throughput compound library generation.

Table 2: Chronological Development of Related Research Areas

The research trajectory demonstrates a clear evolution from basic heterocyclic synthesis toward sophisticated hybrid architectures that combine multiple pharmacophoric elements. This progression reflects the growing understanding of structure-activity relationships in medicinal chemistry and the desire to create more effective and selective therapeutic agents through rational design approaches.

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c12-6(13)4-1-5(10-9-4)11-2-7-8-3-11/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACKENXKFCKWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids, followed by cyclization to form the pyrazole ring. The triazole ring can be introduced through the reaction of the pyrazole derivative with azides under suitable conditions.

For example, a typical synthetic route may involve:

Formation of the pyrazole ring: Reacting a hydrazine derivative with a β-keto ester to form the pyrazole ring.

Introduction of the triazole ring: Reacting the pyrazole derivative with an azide in the presence of a suitable catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the triazole or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and fungicides.

Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its ability to coordinate with metal ions.

Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and analogous derivatives:

*Calculated based on formula.

Crystallographic and Analytical Insights

- Spectroscopic Differentiation : IR and NMR spectra would distinguish the target compound’s carboxylic acid (∼1700 cm⁻¹ in IR) from thiol (∼2550 cm⁻¹) or methyl groups (∼1.5 ppm in ¹H NMR) in analogs .

Biological Activity

3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings.

- Molecular Formula : C₆H₅N₅O₂

- CAS Number : 1240306-28-8

- Molecular Weight : 177.14 g/mol

- Structure : The compound features a triazole ring fused with a pyrazole structure, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole derivatives, including those related to this compound, demonstrate potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes.

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 0.05 µM |

In a study comparing various pyrazole derivatives, the compound exhibited a selectivity index favoring COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of key signaling pathways such as MAPK and PI3K/Akt.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A375 | 10.0 |

Case Study 1: Synthesis and Evaluation

A study published in MDPI synthesized a series of pyrazole derivatives including this compound. The derivatives were evaluated for their anti-inflammatory and antimicrobial activities using standard assays. The results indicated that modifications on the pyrazole ring significantly enhanced biological activities compared to the parent compound .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted how substituents on the triazole ring influenced the biological activity of the compound. Modifications led to improved potency against specific bacterial strains and enhanced anti-inflammatory effects .

Q & A

Q. Key Reaction Conditions Table :

Advanced: How can regioselectivity challenges in triazole-pyrazole hybrid synthesis be addressed?

Methodological Answer:

Regioselectivity in triazole formation is critical. The CuAAC reaction predominantly yields 1,4-disubstituted triazoles, but competing pathways may occur. Strategies include:

- Catalyst Optimization : Use of Cu(I) species (e.g., CuBr) instead of CuSO₄/ascorbate to enhance regiocontrol .

- Substituent Effects : Electron-withdrawing groups on the pyrazole (e.g., nitriles) direct triazole formation to specific positions. For example, 5-azido-1H-pyrazole-4-carbonitrile reacts selectively with alkynes at the N1 position of the triazole .

- Computational Validation : Density Functional Theory (DFT) calculations predict transition-state energies to identify favorable regiochemical outcomes, as demonstrated in pyrazole derivative studies .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirms regiochemistry and purity. For example, the triazole proton appears as a singlet at δ 9.21 ppm, while pyrazole NH resonates at δ 14.28 ppm (DMSO-d₆) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1670–1700 cm⁻¹. Triazole C-N vibrations are observed at 1540–1560 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 236.0805 for C₁₂H₈N₆) .

Q. Resolution Strategy :

- Reproduce reactions under identical conditions (solvent ratios, temperature).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify yields via NMR .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent decomposition.

- Light Sensitivity : Protect from UV exposure, as triazole rings may undergo photodegradation.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃), which may decarboxylate the carboxylic acid group .

Advanced: How to analyze tautomeric equilibria in the triazole-pyrazole system?

Methodological Answer:

- X-ray Crystallography : Resolves tautomeric forms. For example, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid crystallizes in the keto form, confirmed by C=O bond lengths (~1.21 Å) .

- Dynamic NMR : Monitors proton exchange between tautomers in solution. Low-temperature 1H NMR (e.g., –40°C) can "freeze" equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.